2-(Quinolin-3-YL)ethanamine
Overview
Description
2-(Quinolin-3-YL)ethanamine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to an ethanamine group, making it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Quinoline derivatives, which include 2-(quinolin-3-yl)ethanamine, are known to have a wide range of biological targets due to their diverse therapeutic activities . These targets include various enzymes and receptors involved in critical biological processes .
Mode of Action
For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active with the pi3k/akt/mtor pathway proteins . This pathway plays a crucial role in multiple cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Pharmacokinetics
Quinoline derivatives are generally known for their good pharmacodynamic and pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antiviral, anticancer, antihypertensive, anti-inflammatory, and antioxidant effects .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The interactions of 2-(Quinolin-3-YL)ethanamine with enzymes, proteins, and other biomolecules are yet to be discovered.
Cellular Effects
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
Molecular Mechanism
Quinoline derivatives are known to show significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-3-YL)ethanamine can be achieved through several methods. One common approach involves the reaction of quinoline-3-carbaldehyde with ethylamine under acidic conditions. Another method includes the reduction of 2-(Quinolin-3-YL)nitroethane using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis are employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-3-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert it into 2-(Quinolin-3-YL)ethanol.
Substitution: The ethanamine group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid
Reduction: 2-(Quinolin-3-YL)ethanol
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
2-(Quinolin-3-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of dyes, catalysts, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but without the ethanamine group.
2-(Quinolin-3-YL)ethanol: A reduced form of 2-(Quinolin-3-YL)ethanamine.
Quinoline-3-carboxylic acid: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to its combination of the quinoline ring and the ethanamine group, which provides it with distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-quinolin-3-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECIVNFEWUNEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601209 | |
Record name | 2-(Quinolin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776333-52-9 | |
Record name | 2-(Quinolin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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